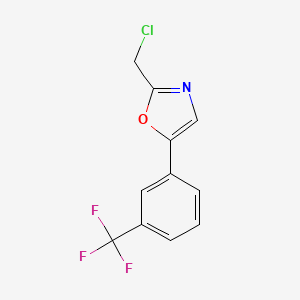

(Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains a thiazolidinone group, which is a type of organosulfur compound.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The furan ring, for example, is aromatic and therefore relatively stable, but it can undergo reactions such as electrophilic aromatic substitution .Wissenschaftliche Forschungsanwendungen

Anticancer and Antiangiogenic Effects

The synthesis of novel thioxothiazolidin-4-one derivatives has demonstrated promising anticancer and antiangiogenic effects in preclinical models. These compounds have been found to inhibit tumor growth and tumor-induced angiogenesis effectively. For example, a study conducted by Chandrappa et al. (2010) investigated the anticancer and antiangiogenic effects of these derivatives against a transplantable mouse tumor model, showing significant reduction in ascites tumor volume and suppression of tumor-induced endothelial proliferation (Chandrappa et al., 2010). Similarly, Kaminskyy et al. (2015) synthesized and evaluated the anticancer activity of 5-ylidene-4-aminothiazol-2(5H)-one derivatives, confirming their selective action on certain cancer cell lines (Kaminskyy et al., 2015).

Antimicrobial Activity

The antimicrobial potential of thioxothiazolidin-4-one derivatives extends to combating various bacterial and fungal strains. Patel and Shaikh (2010) synthesized new 4-thiazolidinones of nicotinic acid with antimicrobial screening showing some compounds comparable with standard drugs (Patel & Shaikh, 2010). B'Bhatt and Sharma (2017) also reported on the synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives, highlighting compounds with significant activity against various microorganisms (B'Bhatt & Sharma, 2017).

Antifibrotic Activity

In addition to anticancer and antimicrobial effects, some thioxothiazolidin-4-one derivatives have been identified as potential antifibrotic agents. Kaminskyy et al. (2016) synthesized and evaluated the antifibrotic and anticancer activity of amino(imino)thiazolidinone derivatives, identifying several candidates for further testing due to their high antifibrotic activity levels without significant anticancer effects (Kaminskyy et al., 2016).

Eigenschaften

IUPAC Name |

(5Z)-3-[4-(diethylamino)phenyl]-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S2/c1-3-21(4-2)15-10-12-16(13-11-15)22-19(23)18(26-20(22)25)9-5-7-17-8-6-14-24-17/h5-14H,3-4H2,1-2H3/b7-5+,18-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOUUMKXHXTDHX-NXLLQJLMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC=CC3=CC=CO3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C=C/C3=CC=CO3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-(4-(diethylamino)phenyl)-5-((E)-3-(furan-2-yl)allylidene)-2-thioxothiazolidin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Fluoro-6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2880163.png)

![N-(2-methoxyphenethyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2880169.png)

![5-{Thieno[2,3-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2880174.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2880175.png)

![5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2880178.png)

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880180.png)

![N-((6-(diethylamino)pyridin-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2880181.png)